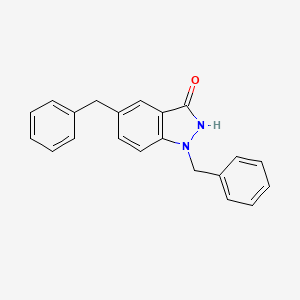
Oenin-d6 Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oenin-d6 Chloride is an isotope-labeled anthocyanin compound, specifically the 3-glucoside conjugate of Malvidin. It is found in the skin of purple grapes and blueberries and is known for its potential anti-inflammatory properties. This compound is used in various scientific research applications due to its unique properties and stability.
準備方法
The synthesis of Oenin-d6 Chloride involves the incorporation of deuterium atoms into the Oenin molecule. The synthetic route typically includes the following steps:
Extraction: Oenin is extracted from natural sources such as grape skins or blueberries.
Deuteration: The extracted Oenin undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is usually achieved through catalytic exchange reactions under controlled conditions.
Purification: The deuterated Oenin is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods ensure high purity and yield of the compound.
化学反応の分析
Oenin-d6 Chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. For example, this compound can undergo nucleophilic substitution reactions in the presence of nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Oenin-d6 Chloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of anthocyanins in various samples.
Biology: this compound is studied for its potential anti-inflammatory and antioxidant properties. It is used in experiments to understand its effects on cellular processes and pathways.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in preventing or treating inflammatory diseases.
Industry: The compound is used in the food and beverage industry to study the stability and color properties of anthocyanins in products like wine and fruit juices.
作用機序
The mechanism of action of Oenin-d6 Chloride involves its interaction with various molecular targets and pathways. As an anthocyanin, it exerts its effects through:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Neuroprotective Effects: Studies suggest that this compound may protect neurons from damage by modulating signaling pathways involved in cell survival and apoptosis.
類似化合物との比較
Oenin-d6 Chloride is compared with other similar anthocyanin compounds, such as:
Malvidin 3-glucoside Chloride: Similar in structure but without deuterium labeling.
Cyanidin 3-glucoside Chloride: Another anthocyanin with different antioxidant properties.
Pelargonidin 3-glucoside Chloride: Known for its distinct color properties and stability.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise analytical studies .
特性
分子式 |
C23H25ClO12 |
|---|---|
分子量 |
534.9 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6S)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m0./s1/i1D3,2D3; |
InChIキー |
YDIKCZBMBPOGFT-LMGBLOSMSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O.[Cl-] |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


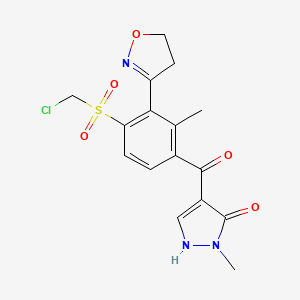

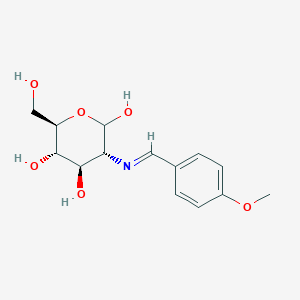
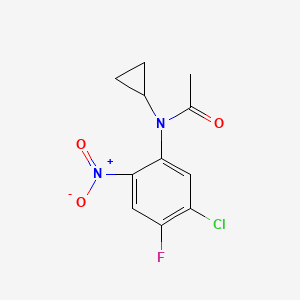
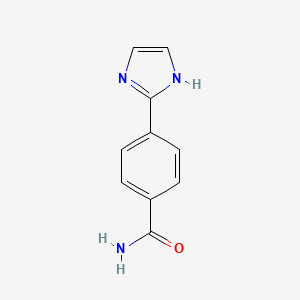
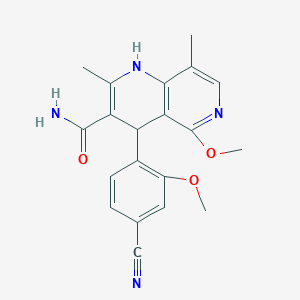

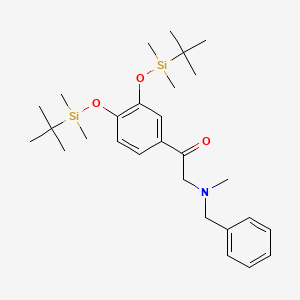
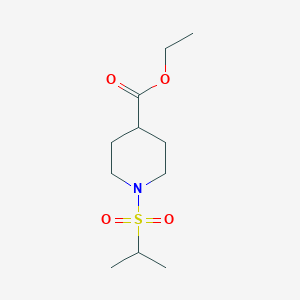
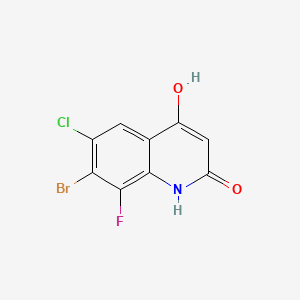
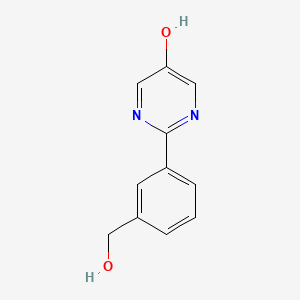

![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
